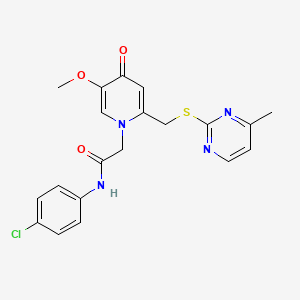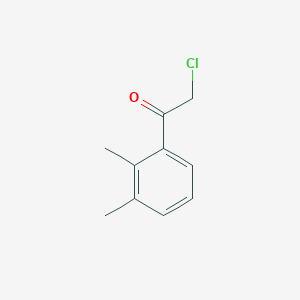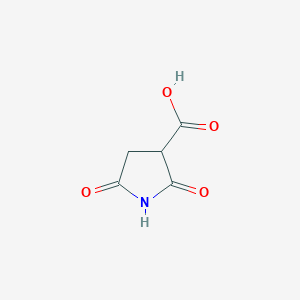![molecular formula C13H15N3O2S B2410417 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide CAS No. 899011-59-7](/img/structure/B2410417.png)
2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide” is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H15N3O2S . The specific details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results, other than its molecular formula C13H15N3O2S and molecular weight 277.34 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Several studies have synthesized and investigated compounds structurally similar to 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, revealing their antibacterial properties. For instance, Tumosienė et al. (2012) reported the synthesis of azole derivatives with good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives, which exhibited significant antimicrobial activity (Evren et al., 2020).
Cytotoxic and Anticancer Activity
Compounds related to this compound have also demonstrated potential in anticancer research. For instance, Tumosienė et al. (2020) found that certain synthesized compounds had greater cytotoxicity against human glioblastoma U-87 cell lines compared to others (Tumosienė et al., 2020). Additionally, Dawbaa et al. (2021) observed that certain thiazole derivatives exhibited significant cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).
Antioxidant Activity
Research has also delved into the antioxidant potential of compounds structurally similar to this compound. Tumosienė et al. (2020) found that certain derivatives exhibited notable antioxidant activity, with some being more effective than ascorbic acid (Tumosienė et al., 2020).
Additional Applications
Other studies have explored a range of applications, including antifungal activities, potential use in neuroprotection, and as inhibitors in tissue damage. For example, Zala et al. (2015) synthesized compounds with notable antifungal activities (Zala, Dave, & Undavia, 2015), and Krogsgaard‐Larsen et al. (1991) investigated compounds as antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, showing potential neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
Propiedades
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-7-12(16-18-8)15-13(17)9(2)19-11-5-3-10(14)4-6-11/h3-7,9H,14H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYYCCXEXHSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
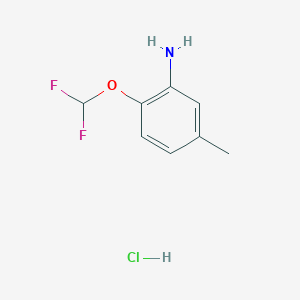
![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

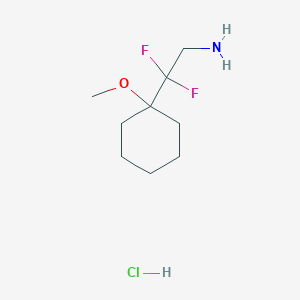
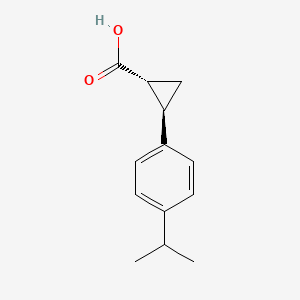

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

